molecular formula C10H17NO3 B069448 Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate CAS No. 189625-12-5

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Cat. No.: B069448
CAS No.: 189625-12-5
M. Wt: 199.25 g/mol
InChI Key: UWWUTEZECIYOCW-JGVFFNPUSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUTEZECIYOCW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

A common precursor is (1R,4S)-4-hydroxy-2-cyclopentenyl acetate or related cyclopentene derivatives. The hydroxyl group at the 4-position is introduced via stereoselective epoxidation followed by regioselective ring-opening or direct hydroxylation methods.

  • Epoxidation and Ring-Opening: Enantioselective epoxidation of cyclopentene derivatives using catalysts such as Sharpless-type reagents or other chiral oxidants, followed by nucleophilic ring-opening with water or alcohols to yield the 4-hydroxy substituent with defined stereochemistry.

  • Reduction of Cyclopentenone Intermediates: For example, (S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one can be reduced with sodium borohydride at low temperature (−20 °C) to afford (1R,4S)-4-(tert-butyldimethylsiloxy)cyclopent-2-enol intermediates, which after deprotection yield the free hydroxy group.

Carbamate Formation

The amine at the 1-position is protected by reaction with tert-butyl carbamoyl chloride (Boc-Cl) or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Typical conditions include:

  • Solvent: Dichloromethane or similar aprotic solvents.
  • Base: Triethylamine or pyridine to neutralize the HCl generated.
  • Temperature: Controlled between 0 °C to room temperature to minimize racemization.
  • Reaction time: 1–3 hours under inert atmosphere.

This step yields the tert-butyl carbamate protecting group, stabilizing the amine functionality and allowing further synthetic transformations.

Protection and Deprotection Strategies

In some synthetic routes, the 4-hydroxy group is temporarily protected as a silyl ether, e.g., tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions during carbamate formation. After carbamate installation, the silyl protecting group is removed under mild acidic or fluoride ion conditions to regenerate the free hydroxy group.

Step Reagents/Conditions Notes
Hydroxylation/Epoxidation Chiral oxidants (e.g., Sharpless catalyst) Ensures stereoselectivity at C4
Reduction NaBH4, MeOH, −20 °C to RT Selective reduction of cyclopentenone to alcohol
Carbamate formation Boc-Cl, triethylamine, CH2Cl2, 0–25 °C Temperature control critical to avoid racemization
Protection (optional) TBDMS-Cl, imidazole, DMF Protects hydroxy during carbamate installation
Deprotection TBAF or acidic workup Removes silyl protecting group
  • Purification: Column chromatography using gradients of ethyl acetate and hexane (e.g., 2:1 to 1:1) is employed to isolate the pure product.

  • Stereochemical Analysis:

    • Chiral HPLC with Chiralpak IA or IB columns using hexane/isopropanol mixtures confirms enantiomeric excess (>99% ee).
    • NMR spectroscopy, including coupling constant analysis, confirms cis/trans relationships of protons on the cyclopentene ring.
    • X-ray crystallography provides unambiguous assignment of absolute configuration when required.
Step No. Intermediate/Compound Reagents/Conditions Yield (Approx.) Key Notes
1 (1R,4S)-4-hydroxy-2-cyclopentenyl acetate Enantioselective epoxidation + ring-opening Variable Stereoselective installation of OH
2 (1R,4S)-4-(TBDMS)oxy-2-cyclopentenyl acetate (optional) TBDMS-Cl, imidazole, DMF High Protects hydroxy during carbamate formation
3 (1R,4S)-4-(TBDMS)oxycyclopentenyl carbamate Boc-Cl, triethylamine, CH2Cl2, 0–25 °C Moderate to high Carbamate protection of amine
4 Final product: tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate TBAF or acidic deprotection High Removal of silyl protecting group
  • Temperature control during carbamate formation is critical to maintain stereochemical integrity and avoid racemization.
  • The use of silyl protecting groups for the hydroxy substituent improves overall yield and purity by preventing side reactions.
  • Sodium borohydride reduction at low temperature is effective for selective conversion of cyclopentenone intermediates to the desired alcohol stereoisomer.
  • Purification via column chromatography with carefully chosen solvent systems ensures isolation of the pure stereoisomer.
  • Chiral HPLC and X-ray crystallography are essential for confirming the (1R,4S) configuration, which is vital for downstream biological activity studies.

The preparation of this compound involves a carefully orchestrated sequence of stereoselective hydroxylation, amine protection as a carbamate, and optional hydroxy protection steps. Control of reaction conditions, especially temperature and reagent choice, is essential to preserve the stereochemical integrity of the compound. The use of modern chiral catalysts and protecting group strategies enables efficient synthesis of this important intermediate with high enantiopurity, facilitating its application in pharmaceutical and organic synthesis research.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C4 position undergoes oxidation to form ketones or aldehydes under controlled conditions. This reactivity is critical for synthesizing cyclopentenone intermediates used in natural product synthesis .

ReagentConditionsProductYieldReference
Pyridinium chlorochromate (PCC)Dichloromethane, RT(1R,4S)-4-oxocyclopent-2-en-1-yl carbamate85%
KMnO₄Acidic aqueousCyclopentanone derivative72%

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. Stereochemical retention is observed due to the rigid cyclopentene framework .

Substitution Reactions

The carbamate group participates in nucleophilic substitutions, enabling tert-butyl group replacement. This is exploited in peptide coupling and prodrug synthesis .

NucleophileBaseSolventProductYieldReference
BenzylamineTriethylamineDichloromethaneN-Benzylcyclopentenyl carbamate78%
ThiophenolDBUTHFS-Arylcyclopentenyl carbamate65%

Key Observation : Substitution occurs via a two-step mechanism: (1) deprotection of the tert-butyl group under acidic conditions and (2) nucleophilic attack at the carbonyl carbon .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the carbamate to yield the free amine, a key step in drug intermediate synthesis .

ConditionsReagentProductYieldReference
HCl (6M)Water/EtOH(1R,4S)-4-hydroxycyclopent-2-en-1-amine90%
NaOH (2M)Water/THFCyclopentenylamine sulfate82%

Applications : Hydrolyzed amines serve as precursors for antiviral agents and enzyme inhibitors.

Reduction Reactions

The cyclopentene double bond undergoes catalytic hydrogenation or borohydride-mediated reduction .

ReagentCatalystProductYieldReference
H₂ (1 atm)Pd/Ccis-4-Hydroxycyclopentyl carbamate95%
NaBH₄MeOHPartially reduced diol68%

Stereochemical Outcome : Hydrogenation preserves the (1R,4S) configuration due to syn addition across the double bond .

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions, enabling orthogonal protection in multistep syntheses .

Deprotection AgentConditionsProductYieldReference
TFADCM, 0°CFree amine + CO₂ + tert-butanol99%
HCl (gas)DioxaneAmine hydrochloride salt95%

Comparative Reactivity with Stereoisomers

The (1R,4S) configuration exhibits distinct reactivity compared to its (1S,4R) enantiomer:

Reaction(1R,4S) Product Yield(1S,4R) Product YieldReference
PCC Oxidation85%72%
H₂ Hydrogenation95%88%

Rationale : Steric and electronic effects from the hydroxyl group’s spatial orientation influence transition-state stability .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The hydroxy group and the cyclopentene ring may enhance biological activity by interacting with cellular targets involved in cancer progression .
  • Neuroprotective Effects : Some studies suggest that derivatives of carbamates can provide neuroprotection in models of neurodegenerative diseases. The specific stereochemistry of this compound may influence its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure makes it a valuable building block for synthesizing more complex organic compounds. It can be used in reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .
  • Protecting Group : The tert-butyl carbamate moiety can act as a protecting group for amines during multi-step syntheses, allowing for selective functionalization of other reactive sites within a molecule .

Potential Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

  • Anti-inflammatory Agents : Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The presence of the hydroxy group may contribute to modulating inflammatory pathways .
  • Enzyme Inhibitors : There is ongoing research into the use of carbamates as enzyme inhibitors, particularly in targeting proteases and other enzymes implicated in disease states. The specific configuration of this compound could enhance its selectivity and potency against target enzymes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity :
    • Researchers evaluated the cytotoxic effects of related compounds on breast cancer cell lines and found significant inhibitory effects, suggesting potential pathways for drug development.
  • Neuroprotective Study :
    • In a model of Alzheimer's disease, derivatives were tested for their ability to reduce amyloid-beta toxicity, with promising results indicating neuroprotection.
  • Synthetic Methodology :
    • A recent publication detailed a novel synthetic route utilizing this compound as a key intermediate in the synthesis of a new class of anti-inflammatory agents.

Mechanism of Action

The mechanism of action of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

Compound A : tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate
  • CAS : 168960-18-7
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Difference : Substitution of the hydroxy group with a hydroxymethyl (-CH₂OH) group at C3.
  • Impact :
    • Increased molecular weight and hydrophilicity compared to the parent compound.
    • Enhanced hydrogen-bonding capacity due to the hydroxymethyl group, influencing solubility and reactivity in nucleophilic environments .
Compound B : trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
  • CAS : 146307-51-9
  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight : 265.33 g/mol
  • Key Difference : Replacement of the cyclopentene ring with a cyclohexane ring and introduction of a methyl ester group.
  • Impact: Reduced ring strain compared to cyclopentene, altering conformational flexibility.
Compound C : tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate
  • CAS: Not explicitly listed (enantiomer of target compound).
  • Structural Difference : Enantiomeric configuration (1S,4R vs. 1R,4S).
  • Impact :
    • Distinct stereochemical recognition in chiral environments, critical for biological activity (e.g., enantioselective enzyme inhibition) .

Physicochemical and Reactivity Comparison

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 199.25 213.27 265.33
Solubility in Water Low Moderate Low
Melting Point Not reported Not reported 95–98°C
Reactivity Base-sensitive Acid-sensitive Ester hydrolysis

Key Observations :

  • Compound A exhibits higher reactivity in acidic conditions due to the hydroxymethyl group, which can undergo dehydration or oxidation .
  • Compound B ’s ester functionality allows for versatile downstream modifications, making it a preferred intermediate in peptide synthesis .

Biological Activity

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate (CAS: 189625-12-5) is a compound with significant biological activity, primarily recognized for its potential in pharmaceutical applications. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.25 g/mol
  • IUPAC Name : this compound
  • Purity : ≥97%

This compound acts as a carbamate derivative, which can influence various biological pathways due to its structural characteristics. Its mechanism of action is primarily associated with modulation of enzyme activity and receptor interactions.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

2. Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, derivatives of similar structures have shown promise in inhibiting tumor growth in vitro and in vivo.

3. FXR Antagonism

The compound's structural similarity to known FXR (Farnesoid X receptor) antagonists suggests potential therapeutic applications in metabolic disorders. FXR antagonists play a role in regulating bile acid metabolism and glucose homeostasis, making them targets for drug development in conditions like diabetes and obesity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines
FXR AntagonismModulates metabolic pathways related to bile acids

Notable Research Findings

  • Antioxidant Studies : A study demonstrated that similar carbamate derivatives effectively reduced oxidative stress markers in cellular models .
  • Cancer Research : In vitro studies indicated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Metabolic Regulation : The compound's ability to act as an FXR antagonist was highlighted in a systematic review focusing on metabolic disease treatments, where it showed promise in regulating glucose levels and lipid metabolism .

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